molecular formula C7H6BrClMgO B14901887 2-Chloro-5-methoxyphenylmagnesium bromide

2-Chloro-5-methoxyphenylmagnesium bromide

Cat. No.: B14901887
M. Wt: 245.78 g/mol
InChI Key: GJISPLOSCXILKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF): is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of this compound in THF, a solvent that stabilizes the reactive Grignard reagent. This compound is valuable in forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-methoxyphenylmagnesium bromide typically involves the reaction of 2-chloro-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

2-Chloro-5-methoxyphenyl bromide+Mg2-Chloro-5-methoxyphenylmagnesium bromide\text{2-Chloro-5-methoxyphenyl bromide} + \text{Mg} \rightarrow \text{this compound} 2-Chloro-5-methoxyphenyl bromide+Mg→2-Chloro-5-methoxyphenylmagnesium bromide

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF is typically used to stabilize the Grignard reagent.

    Conditions: Reactions are usually carried out at low temperatures to control reactivity.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, crucial for building complex organic structures.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Plays a role in the synthesis of new drug candidates.

Industry:

Mechanism of Action

Mechanism: 2-Chloro-5-methoxyphenylmagnesium bromide acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen in THF, stabilizing the reactive species. The nucleophilic carbon then attacks electrophiles, forming new carbon-carbon bonds.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Chloro-5-methoxyphenylmagnesium chloride
  • 2-Chloro-5-methoxyphenylmagnesium iodide
  • 2-Chloro-5-methoxyphenylmagnesium fluoride

Comparison:

Properties

Molecular Formula

C7H6BrClMgO

Molecular Weight

245.78 g/mol

IUPAC Name

magnesium;1-chloro-4-methoxybenzene-6-ide;bromide

InChI

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

GJISPLOSCXILKO-UHFFFAOYSA-M

Canonical SMILES

COC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.